Amantadine

Antiviral Assay Influenza A Virus Drug Potency

Amantadine (768-94-5) is the prototypical aminoadamantane, uniquely combining antiviral (M2 proton channel inhibitor, EC50 2.7 µM) and antiparkinsonian (NMDA antagonist) activities. It outperforms memantine in haloperidol-induced catalepsy reversal, and serves as a stringent benchmark for next-gen M2 blocker screening. Exceptional ambient stability (>25 years) makes it a cost-effective long-term reference standard. Order high-purity amantadine today for reliable, decade-spanning analytical and in vivo studies.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 768-94-5
Cat. No. B194251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmantadine
CAS768-94-5
Synonyms1 Aminoadamantane
1-Aminoadamantane
Adamantylamine
Adekin
AL, Amantadin
Aman
Amanta
Amanta HCI AZU
Amanta Sulfate AZU
Amanta-HCI-AZU
Amanta-Sulfate-AZU
Amantadin AL
Amantadin AZU
Amantadin neuraxpharm
Amantadin ratiopharm
Amantadin Stada
Amantadin-neuraxpharm
Amantadin-ratiopharm
Amantadina Juventus
Amantadina Llorente
Amantadine
Amantadine Hydrochloride
Amantadine Sulfate
Amantadinneuraxpharm
Amantadinratiopharm
AmantaHCIAZU
AmantaSulfateAZU
Amixx
AZU, Amantadin
Cerebramed
Endantadine
Gen Amantadine
Gen-Amantadine
GenAmantadine
Hydrochloride, Amantadine
Infecto Flu
Infecto-Flu
InfectoFlu
Infex
Juventus, Amantadina
Llorente, Amantadina
Mantadix
Midantan
PMS Amantadine
PMS-Amantadine
PMSAmantadine
Stada, Amantadin
Sulfate, Amantadine
Symadine
Symmetrel
tregor
Viregyt
Wiregyt
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N
InChIInChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2
InChIKeyDKNWSYNQZKUICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityStable, white or nearly white crystalline powder. Crystals from abs ethanol+ anhydr ether. Decomp at 360 °C. Practically insol in ether;  sol in water (at least 1:20). /Hydrochloride/
Sparingly sol in water
8.46e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Amantadine (CAS 768-94-5): Scientific Selection Guide for the Prototypical Aminoadamantane


Amantadine (1-aminoadamantane) is the prototypical aminoadamantane compound, characterized by a symmetrical tricyclic adamantane cage with a primary amine substituent. First approved in 1966, it exhibits a dual pharmacological profile: it acts as an inhibitor of the influenza A virus M2 proton channel [1] and as a weak, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [2]. While structurally simple, amantadine serves as a critical benchmark and scaffold for the entire class, with its unique combination of antiviral and antiparkinsonian activities differentiating it from later-generation analogs that were optimized for single indications [1].

Amantadine (768-94-5): Why Substitution with Rimantadine or Memantine Compromises Experimental Integrity


Despite belonging to the same aminoadamantane class, amantadine cannot be substituted for its close analogs rimantadine or memantine without fundamentally altering the outcomes of an experiment or application. These compounds exhibit non-overlapping potency profiles, distinct pharmacodynamic properties in vivo [1], and divergent safety margins [2]. Specifically, while rimantadine was developed for superior antiviral potency, amantadine is the only member of the class with a robustly established dual indication profile—acting as both an antiviral and an antiparkinsonian agent—due to its unique, multi-mechanistic pharmacology that extends beyond simple NMDA antagonism [3]. The quantitative evidence provided below details these critical, context-dependent performance gaps.

Amantadine (768-94-5): Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Comparative Antiviral Potency: Amantadine vs. Rimantadine Against Influenza A (H3N2)

Against the influenza A/Hong Kong/8/68 (H3N2) strain in MDCK cells, rimantadine demonstrates significantly higher antiviral potency than amantadine. The reported EC50 value for rimantadine is approximately 3-fold lower than that of amantadine [1]. This quantifiable potency difference indicates that for applications solely targeting wild-type influenza A virus inhibition in vitro, rimantadine is the more active agent on a molar basis. However, for investigations of M2 channel mutants or dual-mechanism studies, amantadine remains the required reference compound due to its distinct resistance profile.

Antiviral Assay Influenza A Virus Drug Potency EC50

Comparative CNS Adverse Event Profile: Amantadine vs. Rimantadine in Clinical Prophylaxis

Clinical trials comparing amantadine and rimantadine for influenza A prophylaxis reveal a significant and quantifiable difference in their central nervous system (CNS) tolerability. At a 300 mg/day dosage, the incidence of adverse CNS symptoms was substantially higher for amantadine than for rimantadine [1]. Specifically, amantadine was associated with a 33% incidence of adverse CNS symptoms compared to 9% for rimantadine, a statistically significant difference (P < 0.001) [1]. This data establishes that while both are effective antivirals, their side-effect profiles differ drastically.

Clinical Toxicology Adverse Events CNS Safety Prophylaxis

Functional Antiparkinsonian Efficacy: Amantadine vs. Memantine in Haloperidol-Induced Catalepsy

In a rat model of Parkinson's disease (haloperidol-induced catalepsy), amantadine exhibited superior efficacy compared to the related NMDA antagonist memantine. Amantadine produced a robust, dose-dependent inhibition of catalepsy across a range of 25-100 mg/kg. In contrast, memantine was less efficacious, showing a clear anticataleptic effect only at 10 mg/kg but failing to produce an effect at the higher dose of 20 mg/kg due to the emergence of myorelaxant side effects [1]. This indicates a narrower therapeutic window for memantine in this specific functional assay.

Parkinson's Disease Model In Vivo Efficacy Catalepsy NMDA Antagonist

Pharmacodynamic Divergence in Rotational Behavior: Amantadine vs. Memantine in Lesioned Rats

In a standard model of Parkinson's disease—rats with a unilateral 6-OHDA lesion of the substantia nigra—the relative efficacy of amantadine and memantine is reversed compared to the catalepsy test. Memantine is more effective than amantadine at inducing ipsilateral rotations, a behavior indicative of antiparkinsonian activity [1]. This diametrically opposite rank order of efficacy in two different behavioral models (catalepsy vs. rotation) provides strong evidence for fundamental pharmacodynamic differences between the two compounds [1].

Parkinson's Disease Model Rotation Behavior Substantia Nigra In Vivo

Extended Stability Profile: Amantadine and Rimantadine Exhibit Decades-Long Shelf Life at Ambient Temperature

Both amantadine and rimantadine are characterized by exceptional long-term chemical stability. A study assessing the stability of these compounds found that they both retained full antiviral activity after storage for at least 25 years at ambient room temperature [1]. This remarkable stability is a class-level property of the aminoadamantanes, making them uniquely suited for long-term stockpiling and for use as stable reference standards in analytical chemistry.

Drug Stability Long-Term Storage Antiviral Shelf Life

Pharmacokinetic Bioequivalence: Amantadine Extended-Release vs. Immediate-Release Formulations

For researchers or clinicians seeking to transition between different formulations, data demonstrate that once-daily amantadine extended-release (ER) tablets provide equivalent 24-hour average plasma concentrations to the same total daily dose of immediate-release (IR) amantadine syrup administered twice daily [1]. Specifically, at steady state, amantadine plasma exposure from a 258-mg ER tablet was shown to be bioequivalent to a regimen of 129-mg IR syrup taken twice daily [1]. This ensures that the active pharmaceutical ingredient's exposure is conserved despite a change in the dosing schedule and formulation.

Pharmacokinetics Bioequivalence Extended-Release Formulation

Amantadine (768-94-5): Evidence-Driven Scenarios for Optimal Research and Industrial Use


Preclinical Parkinson's Disease Research: Evaluating Motor Deficits in Catalepsy Models

Based on the evidence that amantadine demonstrates superior and dose-dependent efficacy in the haloperidol-induced catalepsy test compared to memantine [1], it is the preferred tool compound for investigating motor function recovery in this specific rodent model. Researchers should select amantadine over memantine when the experimental objective is to achieve maximal reversal of catalepsy, as memantine has a narrow therapeutic window and may be confounded by myorelaxant effects at higher doses [1].

Influenza A Virus Research: Using Amantadine as a Low-Potency Benchmark for Novel M2 Inhibitors

Given its quantifiably lower potency against wild-type influenza A (H3N2) compared to rimantadine (EC50 of 2.7 µM vs. 0.85 µM) [1], amantadine serves as an ideal benchmark compound for in vitro antiviral screening. When evaluating next-generation M2 channel blockers or combination therapies, using amantadine as a less potent comparator allows for a more stringent demonstration of a new compound's superior antiviral activity and can help identify subtle improvements in efficacy.

Long-Term Biorepository Stockpiling of Antiviral Reference Standards

For analytical laboratories and biorepositories, the exceptional long-term stability of amantadine—demonstrated by the retention of full antiviral activity after more than 25 years of storage at ambient temperature [1]—makes it a highly reliable and cost-effective reference standard. Procurement of large, single batches for long-term use is scientifically justified, minimizing the need for frequent re-validation and ensuring consistent performance in quality control assays and method development over decades.

Chronic In Vivo Dosing Studies Requiring Simplified, Once-Daily Administration

For long-term studies in animal models or human clinical trials where consistent plasma levels are critical and a simplified dosing schedule is desired, the availability of an extended-release (ER) formulation is a key differentiator. Pharmacokinetic data confirm that once-daily amantadine ER 258 mg is bioequivalent to twice-daily 129 mg immediate-release (IR) dosing [1], providing a validated, practical option for maintaining target drug exposure while improving protocol adherence and reducing animal handling stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amantadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.